N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine

Catalog No.
S8144898
CAS No.
M.F
C12H16BrN
M. Wt
254.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine

Product Name

N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine

IUPAC Name

N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

InChI

InChI=1S/C12H16BrN/c1-2-14(12-6-7-12)9-10-4-3-5-11(13)8-10/h3-5,8,12H,2,6-7,9H2,1H3

InChI Key

QGFGVKXWAFBYKC-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)Br)C2CC2

Canonical SMILES

CCN(CC1=CC(=CC=C1)Br)C2CC2

N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine is an organic compound characterized by a cyclopropanamine structure with a bromophenyl group attached. The presence of the bromine atom in the phenyl ring provides unique chemical properties, making it a subject of interest in various fields such as medicinal chemistry and materials science. Its molecular formula is C14H20BrNC_{14}H_{20}BrN and it has a molecular weight of approximately 284.23 g/mol.

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amines or alcohols, typically using lithium aluminum hydride in anhydrous ether.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often utilizing sodium iodide in acetone for halogen exchange.

Research indicates that N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine may exhibit significant biological activity. It has been investigated for potential antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, where the bromophenyl group enhances binding affinity, thereby modulating biological pathways.

The synthesis of N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine typically involves:

  • Reactants: The primary reactants include 3-bromobenzyl chloride and N-ethylcyclopropanamine.
  • Reaction Conditions: The reaction is commonly conducted in an organic solvent like dichloromethane under reflux conditions, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution process.
  • Industrial Methods: On an industrial scale, continuous flow reactors may be employed to optimize reaction conditions and enhance yield through advanced purification techniques like chromatography.

N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine has diverse applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: Its potential biological activities make it a candidate for drug development and therapeutic applications.
  • Industry: The compound is also explored in creating advanced materials and polymers due to its unique structural properties .

Studies on the interactions of N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine with biological targets are crucial for understanding its pharmacological potential. These interactions often involve binding studies with enzymes or receptors, which help elucidate its mechanism of action and therapeutic efficacy.

Several compounds share structural similarities with N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Aspects
3-bromo-N-methylanilineContains a bromophenyl group but differs in amine structureLacks cyclopropanamine structure
N-ethylcyclopropanamineSimilar cyclopropanamine structure without bromineDoes not possess halogen substituents
N-(3-bromophenyl)methyl-N,N-diethylamineContains a similar bromophenyl group but different amine structureDiethyl substitution alters properties

The uniqueness of N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine lies in its combination of the bromophenyl group and the cyclopropanamine framework, which imparts distinct chemical reactivity and biological activity compared to the listed similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

253.04661 g/mol

Monoisotopic Mass

253.04661 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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